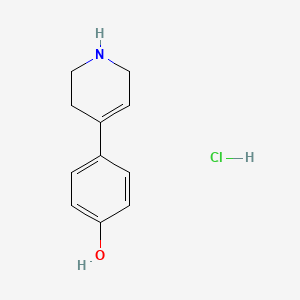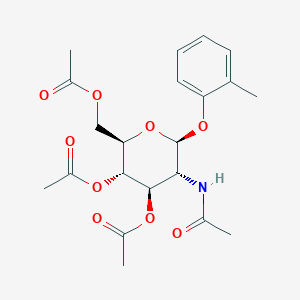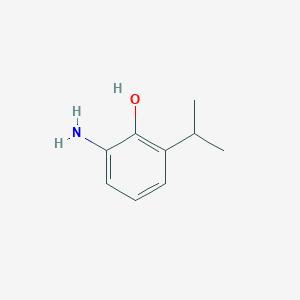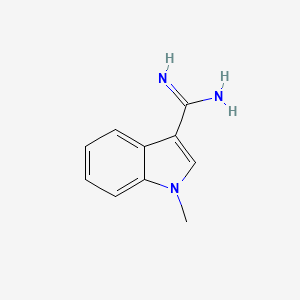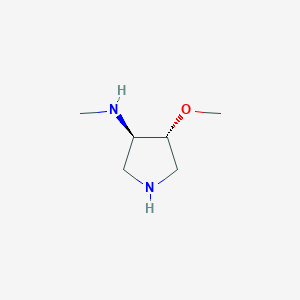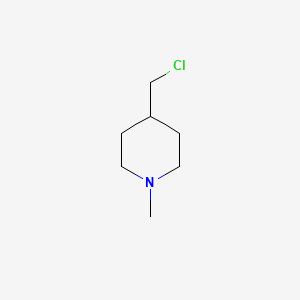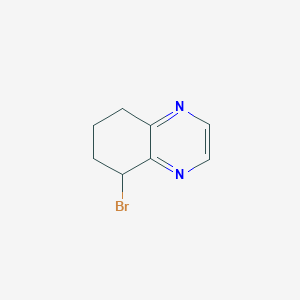
5-Bromo-5,6,7,8-tetrahydroquinoxaline
概要
説明
5-Bromo-5,6,7,8-tetrahydroquinoxaline is a nitrogen-containing heterocyclic compound with the chemical formula C₈H₁₀N₂ . Structurally, it is isomeric to other Naphthyridines like Quinazoline, Cinnoline, and Phthalazine . This white crystalline powder has diverse pharmaceutical and industrial applications.
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Chemical Reactions
- 5-Bromo-5,6,7,8-tetrahydroquinoxaline derivatives have been synthesized for use in chemical reactions. For example, the reaction of 4-bromo-5-nitrophthalonitrile with secondary diamines yields dicyano tetrahydroquinoxalines alkylated on nitrogen atoms. These compounds can further be used to prepare imides, phthalocyanines, hexazocyclanes, and other compounds containing isoindoline fragments, demonstrating their utility in organic synthesis (Abramov et al., 2002).
- Another study discusses the preparation of 5,6,7,8-tetrahydroquinoxaline derivatives containing an oxygen functionality in the 6-position, showcasing the diverse chemistry of these novel tetrahydroquinoxalines (Houminer, 1981).
Cell Turnover Kinetics
- 5-Bromo-2′-deoxyuridine (BrdU), a related compound, is used to measure cell turnover in vivo. This involves developing mathematical models for the uptake and loss of BrdU in dividing cell populations, allowing quantitative assessments of cell proliferation and loss (Bonhoeffer et al., 2000).
Neurological Research
- BrdU has also been used in neurological research. For example, neural stem cells exposed to BrdU undergo significant changes, losing the expression of stem cell markers and undergoing glial differentiation. This indicates a potential application in studying stem cell behavior and differentiation (Schneider & d’Adda di Fagagna, 2012).
Drug Discovery
- Tetrahydroquinoxaline systems derived from perfluoroaromatic precursors, including bromo derivatives, are potential scaffolds for drug discovery. This demonstrates their application in the development of new pharmaceutical compounds (Sandford et al., 2007).
Biological Activity
- Some derivatives of 5,6,7,8-tetrahydroquinoxaline have shown biological activity. For instance, certain synthesized derivatives were evaluated for their inhibitory activities against BRD4, a protein involved in cancer, indicating potential therapeutic applications (Yang et al., 2016).
作用機序
特性
IUPAC Name |
5-bromo-5,6,7,8-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQQSKCWKJEUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590170 | |
| Record name | 5-Bromo-5,6,7,8-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
528852-07-5 | |
| Record name | 5-Bromo-5,6,7,8-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

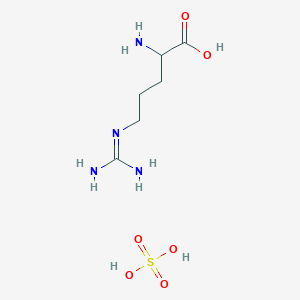
![4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1628375.png)
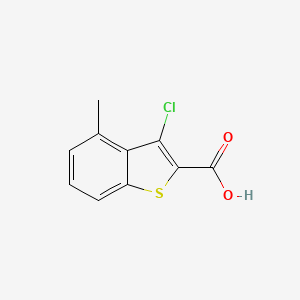
![1-{[(2,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628378.png)
![1-[(3-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628379.png)
![1-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628380.png)
